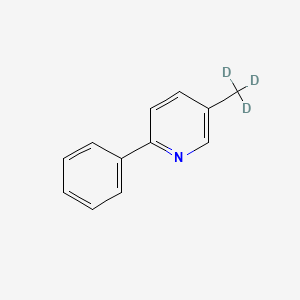
5-(Methyl-d3)-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methyl-d3)-2-phenylpyridine: is a deuterated analog of 2-phenylpyridine, where the methyl group at the 5-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)-2-phenylpyridine typically involves the introduction of a trideuteromethyl group into the pyridine ring. One common method involves the reaction of 2-phenylpyridine with a deuterated methylating agent such as trideuteromethyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .
化学反応の分析
Types of Reactions
5-(Methyl-d3)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted phenylpyridines.
科学的研究の応用
5-(Methyl-d3)-2-phenylpyridine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the fate of pyridine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and as a standard in analytical chemistry .
作用機序
The mechanism of action of 5-(Methyl-d3)-2-phenylpyridine involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s metabolic stability and reaction kinetics. This isotopic effect can lead to differences in the compound’s behavior compared to its non-deuterated analogs. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in chemical reactions .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: The non-deuterated analog of 5-(Methyl-d3)-2-phenylpyridine.
Methyl tert-butyl ether: Another compound with a methyl group, used for comparison in terms of reactivity and applications.
1,2,4-(Methyl-D3)-trimethylbenzene: A deuterated aromatic compound used in similar research contexts.
Ricinine-(methyl-d3): A deuterated pyridine derivative with applications in analytical chemistry.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its reaction kinetics, making it a valuable tool in studies requiring precise tracking and analysis of chemical and biological processes .
特性
分子式 |
C12H11N |
|---|---|
分子量 |
172.24 g/mol |
IUPAC名 |
2-phenyl-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
InChIキー |
ZYLPQYYLLRBVOK-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



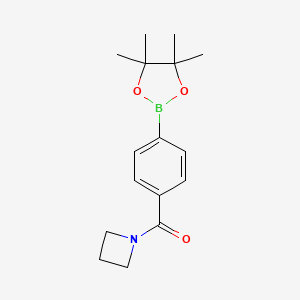
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
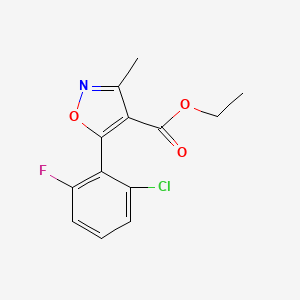
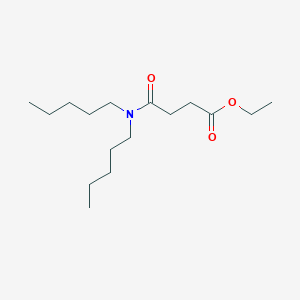
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
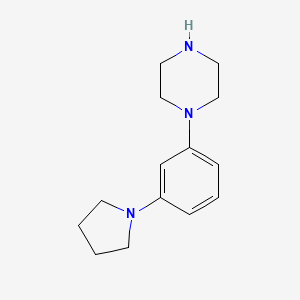
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
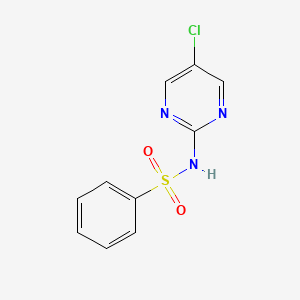
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
